O-Desmethyl Tramadol Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of O-Desmethyltramadol hydrochloride involves the demethylation of tramadol, highlighting its importance as a metabolite in the drug's metabolic pathway. Research has focused on understanding its synthesis both in vivo and in vitro to better comprehend its pharmacokinetic behaviors and therapeutic implications.
Molecular Structure Analysis
Comprehensive quantum chemical and spectroscopic investigations have been conducted on O-Desmethyltramadol hydrochloride, including FTIR, FT-Raman, 1H, and 13C NMR studies. These studies provide insights into the compound's molecular structure, optimizing bond lengths and angles, and compare experimental wavenumbers with scaled vibrational frequencies determined by DFT methods. Understanding the molecular structure is crucial for elucidating the compound's chemical and pharmacological properties (Arjunan et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of O-Desmethyltramadol hydrochloride are significantly influenced by its structure. Studies utilizing spectroscopic methods have allowed for the detailed examination of its chemical behavior, including the investigation of intramolecular charge transfer and the distribution of electron density across the molecule, which are pivotal for understanding its interaction with biological targets.
Physical Properties Analysis
The physical properties of O-Desmethyltramadol hydrochloride, such as its solubility, melting point, and crystal structure, are essential for its formulation and delivery in a clinical setting. Spectroscopic analyses provide valuable data for optimizing these properties for therapeutic use.
Chemical Properties Analysis
O-Desmethyltramadol hydrochloride's chemical properties, including its acidity, basicity, and reactivity with other substances, are central to its pharmacological activity and safety profile. The electronic properties, such as HOMO and LUMO energies, offer insights into its reactivity and interactions with biological molecules, contributing to its analgesic effects.
For more in-depth insights and detailed information on O-Desmethyl Tramadol Hydrochloride, the following reference provides a comprehensive overview:
- Arjunan, V., Santhanam, R., Marchewka, M. K., & Mohan, S. (2014). Comprehensive quantum chemical and spectroscopic (FTIR, FT-Raman, 1H, 13C NMR) investigations of O-desmethyltramadol hydrochloride an active metabolite in tramadol--an analgesic drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 315-330. Link to the study.
Safety And Hazards
Future Directions
There is ongoing research into the pharmacokinetics of tramadol and its metabolites, including O-Desmethyl Tramadol2. Future research may focus on the impact of genetic polymorphisms on the metabolism and efficacy of tramadol and its metabolites26.
properties
IUPAC Name |
3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-PBCQUBLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Tramadol Hydrochloride | |
CAS RN |
185453-02-5 | |
Record name | O-Desmethyl tramadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.